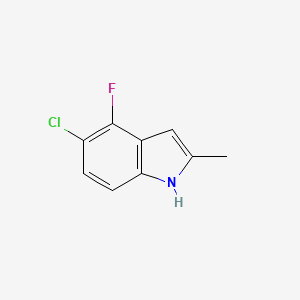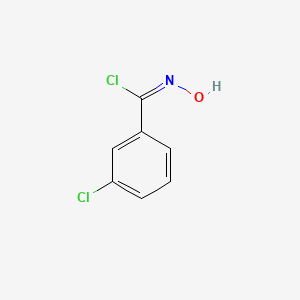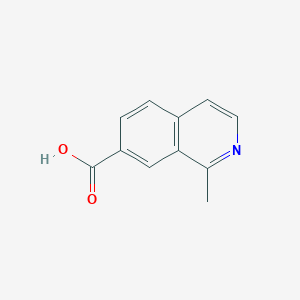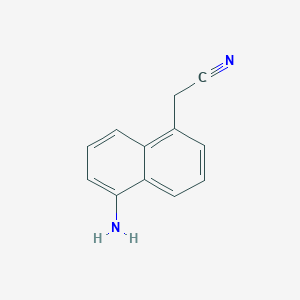
1-Aminonaphthalene-5-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminonaphthalene-5-acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the fifth position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.
化学反応の分析
Types of Reactions: 1-Aminonaphthalene-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro- or nitroso-naphthalene derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
科学的研究の応用
1-Aminonaphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of 1-aminonaphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can engage in electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-Aminonaphthalene-4-sulfonic acid: Known for its use in dye synthesis.
1-Aminonaphthalene-6-sulfonic acid: Utilized in the production of pigments.
1-Aminoanthraquinone: Studied for its redox properties and applications in organic electronics.
Uniqueness: 1-Aminonaphthalene-5-acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other naphthalene derivatives. Its combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis and materials science.
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(5-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-9-3-1-5-11-10(9)4-2-6-12(11)14/h1-6H,7,14H2 |
InChIキー |
HUPCZIVTCJXOHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



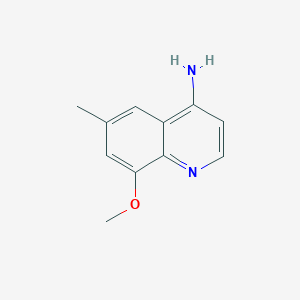
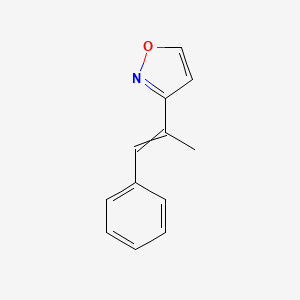

![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)
![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)


![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
